molecular formula C9H16N2 B14346423 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane CAS No. 90845-76-4

9,10-Diazadispiro[3.0.3~5~.3~4~]undecane

Cat. No.: B14346423
CAS No.: 90845-76-4
M. Wt: 152.24 g/mol
InChI Key: VYSVHNRRTWIVML-UHFFFAOYSA-N
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Description

9,10-Diazadispiro[303~5~3~4~]undecane is a structurally unique heterocyclic compound characterized by its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Diazadispiro[3.0.3~5~.3~4~]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9,10-Diazadispiro[3.0.3~5~.3~4~]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Diazadispiro[303~5~3~4~]undecane is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

90845-76-4

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

9,10-diazadispiro[3.0.35.34]undecane

InChI

InChI=1S/C9H16N2/c1-3-8(4-1)7-10-11-9(8)5-2-6-9/h10-11H,1-7H2

InChI Key

VYSVHNRRTWIVML-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNNC23CCC3

Origin of Product

United States

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